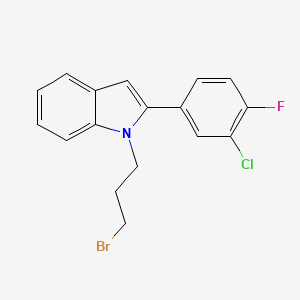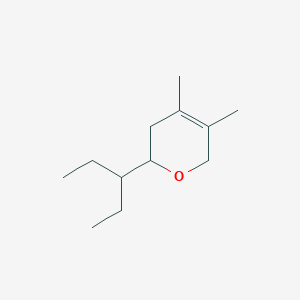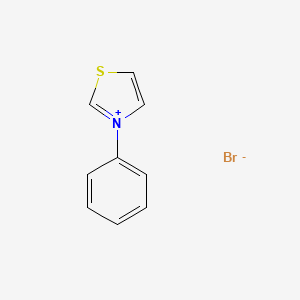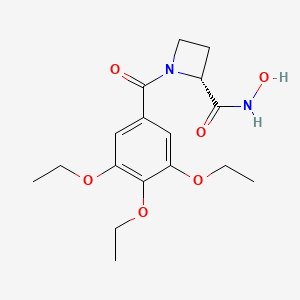![molecular formula C11H11F3O3S B12607773 Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- CAS No. 648957-00-0](/img/structure/B12607773.png)
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- is a chemical compound with the molecular formula C₁₁H₁₁F₃O₃S It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a trifluoroethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- typically involves the introduction of the trifluoroethylthio group to a benzaldehyde derivative. One common method is the reaction of 2,5-dimethoxybenzaldehyde with a trifluoroethylthiol reagent under appropriate conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trifluoroethylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzoic acid.
Reduction: Formation of 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- involves its interaction with specific molecular targets. The trifluoroethylthio group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methoxy groups may also play a role in modulating the compound’s overall chemical behavior and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 2,5-dimethoxy-: Lacks the trifluoroethylthio group, resulting in different chemical and biological properties.
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with methoxy groups at different positions, leading to variations in reactivity and applications.
Benzaldehyde, 4-(hydroxymethyl)-2,5-dimethoxy-: Contains a hydroxymethyl group instead of the trifluoroethylthio group, affecting its chemical behavior.
Uniqueness
The presence of the trifluoroethylthio group in Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- imparts unique properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from other similar compounds.
Propiedades
Número CAS |
648957-00-0 |
|---|---|
Fórmula molecular |
C11H11F3O3S |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-(2,2,2-trifluoroethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C11H11F3O3S/c1-16-8-4-10(18-6-11(12,13)14)9(17-2)3-7(8)5-15/h3-5H,6H2,1-2H3 |
Clave InChI |
GCRMRAPSSSDQGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C=O)OC)SCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)


![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)
![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)
![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)



![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
![3,4,5-trihydroxy-N-[2-[(3,4,5-trihydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12607769.png)
